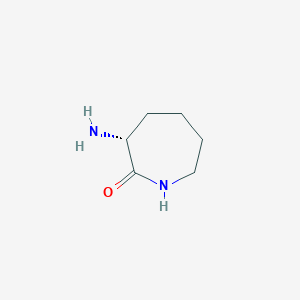

フタル酸二カリウム

概要

説明

Dipotassium phthalate (DPP) is an organic compound that is widely used in scientific research. It is a white, odorless, crystalline powder that is highly soluble in water and has a molecular formula of C8H5KO4. DPP is a versatile compound that can be used in a variety of laboratory experiments and as a reagent in organic synthesis. It has a variety of applications in the fields of biochemistry, pharmacology, and toxicology. Additionally, DPP is used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers.

科学的研究の応用

食品の安全性と汚染分析

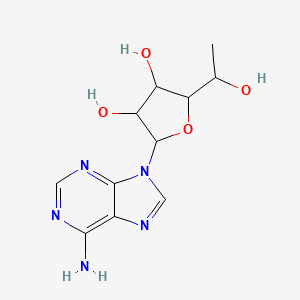

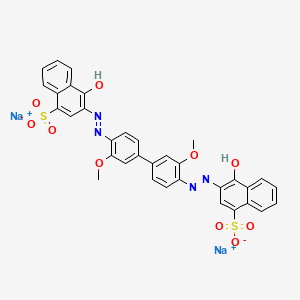

フタル酸二カリウムは、食品中のフタル酸エステル汚染の研究に使用されます。 フタル酸エステルには、フタル酸二カリウムなどの、包装材料から食品に溶出する可能性があり、健康リスクをもたらす可能性のあるものがあります {svg_1}. この分野の研究は、さまざまな食品中のフタル酸エステル汚染の検出、定量化、および生物学的影響の評価に焦点を当てています。

分析化学

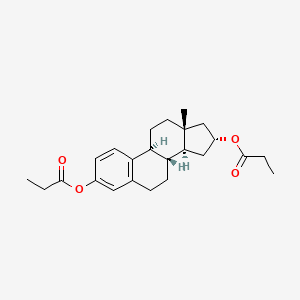

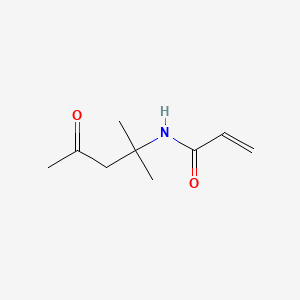

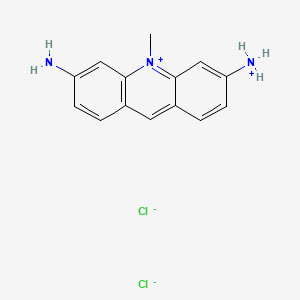

分析化学では、フタル酸二カリウムは、定量核磁気共鳴 (qNMR)などの定量分析の内部標準として機能します {svg_2}. これは、機器の校正と分析方法の精度と正確性の検証に役立ち、物質の定量化において信頼性の高い結果を保証します。

化粧品とパーソナルケア

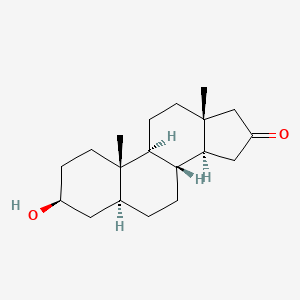

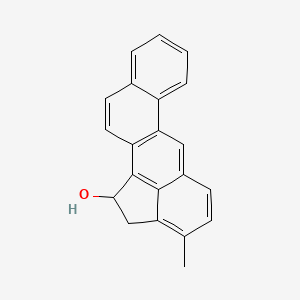

フタル酸二カリウムは、香料やパーソナルケア製品の添加剤として化粧品業界で用途が見出されています。 香料やその他の香りのある製品の持続性と安定性を高める溶媒および固定剤として機能します {svg_3}.

溶解度と熱力学

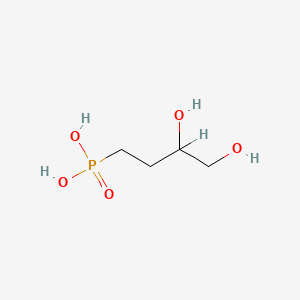

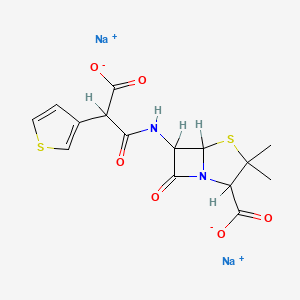

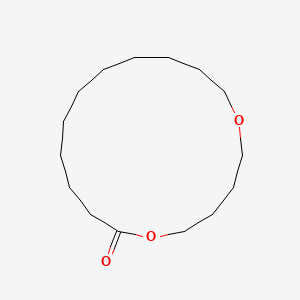

フタル酸二カリウムの溶解度と熱力学的特性は、化学工学とプロセス最適化において関心のあることです。 この分野の研究は、フタル酸エステルを含むより効率的な工業プロセスを設計するのに役立ちます {svg_4}.

作用機序

Target of Action

Dipotassium phthalate, like other phthalates, is an endocrine-disrupting chemical . It primarily targets the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which are crucial for the neurodevelopmental process . It also interferes with nuclear receptors in various neural structures involved in controlling brain functions .

Mode of Action

Dipotassium phthalate interacts with its targets by affecting the hormone balance of the organism through interaction with hormone synthesis, transport, and metabolism . This interaction can alter the development and function of hormone-dependent structures within the nervous system, potentially inducing

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

生化学分析

Biochemical Properties

Dipotassium phthalate plays a significant role in biochemical reactions, particularly as a buffering agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, dipotassium phthalate can interact with antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX). These interactions often involve the modulation of enzyme activity, which can influence oxidative stress levels within cells .

Cellular Effects

Dipotassium phthalate has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, dipotassium phthalate can disrupt the function of reproductive cells by inducing oxidative stress and mitochondrial dysfunction. This disruption can lead to impaired spermatogenesis and altered cellular redox mechanisms .

Molecular Mechanism

At the molecular level, dipotassium phthalate exerts its effects through several mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression. For instance, dipotassium phthalate can generate reactive oxygen species (ROS), leading to oxidative stress and DNA damage. Additionally, it can alter the expression and activity of key antioxidant enzymes, further contributing to cellular dysfunction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dipotassium phthalate can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to dipotassium phthalate can lead to sustained oxidative stress and cellular damage. These long-term effects are particularly evident in in vitro and in vivo studies, where dipotassium phthalate’s impact on cellular function can be observed over extended periods .

Dosage Effects in Animal Models

The effects of dipotassium phthalate vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function. At higher doses, dipotassium phthalate can induce toxic or adverse effects. For example, high doses of dipotassium phthalate have been associated with increased oxidative stress, DNA damage, and disruption of cellular processes. These threshold effects highlight the importance of dosage considerations in the use of dipotassium phthalate .

Metabolic Pathways

Dipotassium phthalate is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels within cells. For instance, dipotassium phthalate can influence the activity of enzymes involved in oxidative stress responses, such as SOD, CAT, and GPX. These interactions can lead to changes in the levels of reactive oxygen species and other metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, dipotassium phthalate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, dipotassium phthalate may be transported into cells via specific transporters and subsequently distributed to different cellular compartments. These interactions can affect the compound’s bioavailability and activity within cells .

Subcellular Localization

Dipotassium phthalate’s subcellular localization can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, dipotassium phthalate may accumulate in mitochondria, where it can induce oxidative stress and disrupt mitochondrial function. These localization effects are crucial for understanding the compound’s overall impact on cellular processes .

特性

| { "Design of the Synthesis Pathway": "Dipotassium phthalate can be synthesized by reacting phthalic acid with potassium hydroxide in water.", "Starting Materials": ["Phthalic acid", "Potassium hydroxide", "Water"], "Reaction": [ "Dissolve 1 mole of phthalic acid in water", "Add 2 moles of potassium hydroxide to the solution", "Heat the mixture to 80-90°C and stir for 2-3 hours", "Cool the mixture and filter the precipitated dipotassium phthalate", "Wash the precipitate with water and dry it in an oven at 100°C" ] } | |

| 4409-98-7 | |

分子式 |

C8H6K2O4+2 |

分子量 |

244.33 g/mol |

IUPAC名 |

dipotassium;phthalic acid |

InChI |

InChI=1S/C8H6O4.2K/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1 |

InChIキー |

GOMCKELMLXHYHH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[K+].[K+] |

正規SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)O.[K+].[K+] |

| 4409-98-7 | |

関連するCAS |

88-99-3 (Parent) |

同義語 |

disodium phthalate phthalate phthalic acid phthalic acid, copper salt phthalic acid, dipotassium salt phthalic acid, disodium salt phthalic acid, monobarium salt phthalic acid, monocalcium salt phthalic acid, monoiron (2+) salt phthalic acid, monolead (2+) salt phthalic acid, monopotassium salt phthalic acid, monoruthenium salt phthalic acid, monosodium salt phthalic acid, potassium salt phthalic acid, potassium, sodium salt phthalic acid, sodium salt potassium hydrogen phthalate |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R)-5-[(1R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1201954.png)